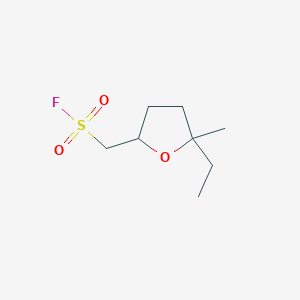
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H15FO3S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride typically involves the reaction of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride with a fluoride source. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and water. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from reactions with this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield the corresponding sulfonamide, while hydrolysis would produce the sulfonic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is used as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, sulfonyl fluorides, including this compound, are studied for their potential as enzyme inhibitors. They can irreversibly inhibit enzymes by reacting with active site residues, making them useful tools for studying enzyme function and as potential therapeutic agents .
Industry
In industry, this compound may be used in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are advantageous for the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, forming a covalent bond and inactivating the enzyme . This mechanism is similar to that of other sulfonyl fluorides, which are known to inhibit enzymes like acetylcholinesterase.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl fluoride: A simpler sulfonyl fluoride with similar enzyme inhibitory properties.
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride: The chloride analog of the compound, used as a precursor in its synthesis.
Sulfonyl chlorides: Compounds with a sulfonyl chloride group, which are also reactive intermediates in organic synthesis.
Uniqueness
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride is unique due to its specific structure, which combines the reactivity of the sulfonyl fluoride group with the stability and steric properties of the oxolane ring. This makes it a valuable reagent in organic synthesis and a potential candidate for enzyme inhibition studies .
Propiedades
IUPAC Name |
(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWNBKOKARIJNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)CS(=O)(=O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)

![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2412733.png)
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)





![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

